Home > Products > Building Blocks P13885 > 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid - 1246520-77-3

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Catalog Number: EVT-1690147
CAS Number: 1246520-77-3
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(1H-Pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a heterocyclic compound containing a pyrazolo[3,4-b]pyridine core structure with a propanoic acid substituent. While its specific source in nature remains unclear, its structural features suggest potential applications in various scientific research fields, particularly as a building block for synthesizing more complex molecules with potential biological activities. Notably, it serves as a key intermediate in the synthesis of Riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. [, ]

2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate

Compound Description: This compound is a novel non-steroidal anti-inflammatory agent. Studies have investigated its gastrointestinal absorption, particularly the impact of triglycerides, bile, and meal composition on its bioavailability. [, , , ]

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including thiazole and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These derivatives are investigated for their antiviral activity against HSV1 and HAV-MBB. []

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

Compound Description: This compound acts as an active pharmaceutical ingredient, particularly for treating cardiovascular diseases. Research focuses on the development of efficient synthesis and purification processes for this compound, including the isolation of specific solvates. [, , , , ]

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound acts as a key intermediate in synthesizing various 5-bromo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives. These derivatives are studied for their antibacterial and antioxidant properties. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

Compound Description: This family of compounds exhibits potential as cyclin-dependent kinase (Cdk) inhibitors, making them relevant to anticancer research. Studies explore the synthesis and characterization of organometallic complexes incorporating these compounds and investigate their structure-activity relationships regarding cytotoxicity and cell cycle effects. []

Overview

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic systems. These compounds have gained attention for their potential biological activities and applications in medicinal chemistry. The structure includes a propanoic acid moiety attached to a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

Source

The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid typically involves starting materials such as 2-chloro-3-formyl pyridine and various hydrazine derivatives. This compound can be derived from established synthetic pathways that utilize the reactivity of the pyrazole and pyridine rings to form new derivatives with desired functionalities .

Classification

This compound can be classified under:

  • Heterocycles: It contains nitrogen atoms in its ring structure.
  • Pharmaceuticals: Due to its potential biological activity, it is of interest in drug development.
  • Organic Acids: It contains a carboxylic acid functional group.
Synthesis Analysis

Methods

The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid can be accomplished through various methods:

  1. Condensation Reactions: One common approach involves the condensation of 5-amino-1-phenylpyrazole with appropriate aldehydes or ketones in the presence of Lewis acids like zirconium tetrachloride, which facilitates the formation of the pyrazolo[3,4-b]pyridine core.
  2. Hydrolysis and Functionalization: The resulting intermediate can then undergo hydrolysis to introduce the propanoic acid side chain .

Technical Details

The reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm the formation and purity of the desired product. High-performance liquid chromatography may also be employed for purification purposes.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid features:

  • A pyrazolo[3,4-b]pyridine core.
  • A propanoic acid group attached at the nitrogen position.

Data

The molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, with a molar mass of approximately 220.24 g/mol. The compound's structure can be visualized using molecular modeling software or through crystallography data when available.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Substitution Reactions: The nitrogen atoms in the pyrazole ring can undergo nucleophilic substitution reactions with electrophiles.
  3. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed to yield corresponding derivatives.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid typically involves:

  1. Binding to Biological Targets: These compounds may act on specific enzymes or receptors due to their structural similarity to natural substrates.
  2. Modulation of Signaling Pathways: They can influence various signaling pathways within cells, potentially leading to therapeutic effects.

Data

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit activity against certain kinases and may have implications in cancer therapy and neuroprotection .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Melting Point: The melting point is often reported in the range of 340–341 °C depending on purity.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like water and ethanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy and mass spectrometry are commonly used to characterize these properties further.

Applications

Scientific Uses

The compound has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases.
  2. Biological Studies: Used in studies aimed at understanding cellular mechanisms involving kinase inhibition or other signaling pathways.
  3. Material Science: Potential applications in developing novel materials due to its unique structural properties.

Research continues into optimizing its pharmacological profiles and expanding its applications across different fields of science.

Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-containing heterocycles that have emerged as critical scaffolds in modern drug discovery. Characterized by a fused bicyclic system combining pyrazole and pyridine rings, these compounds exhibit structural mimicry of purine bases, enabling targeted interactions with diverse biological macromolecules. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, underscoring their chemical versatility and broad therapeutic potential [4]. Within this expansive chemical space, 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (CAS: 1246520-77-3) exemplifies a strategically functionalized derivative where a propanoic acid moiety at C3 enhances molecular interactions and synthetic manipulability [2].

Historical Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

The exploration of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva’s synthesis of the first monosubstituted derivative (R3 = Ph). This pioneering work laid the foundation for Bulow’s 1911 development of N-phenyl-3-methyl-substituted analogs, established via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones [4]. Early methodologies faced challenges in regioselectivity and tautomeric control, limiting structural diversity. Contemporary advances, including multicomponent reactions (MCRs) and transition-metal-catalyzed couplings, now enable efficient access to complex derivatives [7].

Table 1: Key Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery

YearDevelopmentSignificance
1908Ortoleva synthesizes first monosubstituted pyrazolo[3,4-b]pyridineEstablished core synthetic feasibility
1911Bulow develops N1-aryl derivativesIntroduced N1 functionalization strategies
2010sIdentification as kinase/CDK2 inhibitors (e.g., Dinaciclib analogs)Validated scaffold for oncology targets [6]
2020smGluR5 PAMs (e.g., BMT-145027) for neurological disordersDemonstrated CNS applicability [5]

The scaffold’s resurgence in the 21st century is marked by its integration into clinical candidates. For instance, derivatives like BMT-145027 (a 1H-pyrazolo[3,4-b]pyridine mGluR5 positive allosteric modulator) show efficacy in preclinical cognition models, highlighting the scaffold’s relevance for neurological disorders [5]. Similarly, pyrazolo[3,4-d]pyrimidines (bioisosteric analogs) such as Dinaciclib validate the pharmacophore’s utility in cyclin-dependent kinase (CDK) inhibition [6].

Structural and Functional Significance of the 1H-Tautomeric Form

Pyrazolo[3,4-b]pyridines exhibit two possible tautomeric forms: 1H and 2H. Computational and experimental studies confirm the 1H-tautomer as energetically favored by ~37.03 kJ/mol (9 kcal/mol) over the 2H-form due to enhanced aromatic stabilization across both rings [4]. This preference arises from optimal electron delocalization, where the 1H-configuration permits uninterrupted 10π-electron aromaticity, a feature absent in the 2H-counterpart.

  • Spectroscopic Validation: NMR studies detect the 1H-form through diagnostic N–H proton signals between δ 11-13 ppm [8]. X-ray crystallography further confirms planarity and bond length uniformity consistent with full aromaticity.
  • Biological Implications: The 1H-tautomer’s hydrogen-bonding capacity (via N1–H) is critical for target engagement. For example, unmethylated N1–H in mGluR5 modulators forms essential hydrogen bonds with the allosteric pocket, as evidenced by 19-fold potency loss upon N-methylation [5].

Drug databases reveal 14 1H-pyrazolo[3,4-b]pyridine-based agents in experimental, investigational, or approved stages, whereas no 2H-derivatives have advanced, underscoring the 1H-form’s pharmaceutical relevance [4].

Role of Substituent Diversity in Bioactivity: Focus on N1, C3, and C5 Positions

Strategic functionalization at N1, C3, and C5 positions dictates pharmacological profiles by modulating electronic properties, steric occupancy, and intermolecular interactions.

Table 2: Impact of Substituents on Bioactivity

PositionCommon SubstituentsEffects on BioactivityExamples
N1Methyl (∼30%), Aryl (∼15%), H (∼20%)N1-alkyl enhances metabolic stability; N1-aryl enables π-stacking with hydrophobic pocketsmGluR5 PAMs with N1-H show sub-μM EC50 [5]
C3H (∼31%), Methyl (∼47%), Carboxylic acidsPropanoic acid chain enables salt-bridge formation with basic residues; enhances solubility and target affinity3-(1H-Pyrazolo[3,4-b]pyridin-3-yl)propanoic acid (BLD Pharmatech) [2]
C5Nitrile, Halogens, ArylElectron-withdrawing groups (e.g., CN) improve potency; halogens (Cl, F) enhance metabolic stability and membrane permeability5-CN derivatives show CDK2 IC50 < 50 nM [6]
  • C3-Functionalization: The propanoic acid moiety in 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid serves dual roles:
  • Molecular Recognition: The carboxylic acid engages in ionic or hydrogen-bonding interactions with residues like Lys/Arg in enzymatic pockets.
  • Synthetic Handle: The chain permits conjugation to carriers or secondary pharmacophores via amide coupling [2] [8].
  • N1/C5 Synergy: Combining N1-aryl groups with C5-cyano substituents (e.g., in CDK2 inhibitors) enhances kinase selectivity by occupying hydrophobic regions and forming hydrogen bonds with hinge residues [6].

Properties

CAS Number

1246520-77-3

Product Name

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

IUPAC Name

3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12)

InChI Key

CGBKNASBQWYQQN-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2N=C1)CCC(=O)O

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.